molecular formula C9H12N2O B14432169 1-(3-Methyl-1H-pyrazol-1-yl)pent-4-en-1-one CAS No. 79923-02-7

1-(3-Methyl-1H-pyrazol-1-yl)pent-4-en-1-one

Cat. No.: B14432169
CAS No.: 79923-02-7
M. Wt: 164.20 g/mol
InChI Key: XBTNSBWXZYTZLE-UHFFFAOYSA-N
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Description

1-(3-Methyl-1H-pyrazol-1-yl)pent-4-en-1-one is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methyl-1H-pyrazol-1-yl)pent-4-en-1-one typically involves the reaction of 3-methyl-1H-pyrazole with a suitable alkylating agent. One common method is the alkylation of 3-methyl-1H-pyrazole with 4-pentenoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar alkylation reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methyl-1H-pyrazol-1-yl)pent-4-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pentenoyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield pyrazole N-oxides, while reduction with sodium borohydride can produce the corresponding alcohol.

Scientific Research Applications

1-(3-Methyl-1H-pyrazol-1-yl)pent-4-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Methyl-1H-pyrazol-1-yl)pent-4-en-1-one is not well-documented. pyrazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The interaction can lead to the modulation of biological pathways, resulting in therapeutic effects. For example, some pyrazole derivatives inhibit enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Methyl-1H-pyrazol-1-yl)pent-4-en-1-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the pentenoyl group provides additional sites for chemical modification, making it a versatile intermediate for the synthesis of more complex molecules.

Properties

CAS No.

79923-02-7

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

1-(3-methylpyrazol-1-yl)pent-4-en-1-one

InChI

InChI=1S/C9H12N2O/c1-3-4-5-9(12)11-7-6-8(2)10-11/h3,6-7H,1,4-5H2,2H3

InChI Key

XBTNSBWXZYTZLE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C(=O)CCC=C

Origin of Product

United States

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